molecular formula C11H16F6N5OP B143855 HBTU CAS No. 94790-37-1

HBTU

Cat. No.: B143855
CAS No.: 94790-37-1
M. Wt: 379.24 g/mol
InChI Key: UQYZFNUUOSSNKT-UHFFFAOYSA-N
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Description

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is a chemical compound widely used in organic synthesis, particularly in peptide coupling reactions. It is known for its efficiency in forming peptide bonds with minimal racemization, making it a valuable reagent in the field of peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate typically involves the reaction of 1H-benzotriazole with tetramethyluronium salts in the presence of hexafluorophosphate. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and may require specific temperature controls to ensure optimal yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in powder form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate primarily undergoes substitution reactions, particularly in peptide coupling. It can also participate in the formation of 1,2,4-oxadiazoles from carboxylic acids .

Common Reagents and Conditions: Common reagents used in reactions with this compound include tertiary amines like N,N-diisopropylethylamine and solvents such as DMF or acetonitrile. The reactions are typically carried out at room temperature or slightly elevated temperatures to enhance reaction rates .

Major Products: The major products formed from reactions involving this compound are peptides and other amide-containing molecules. The compound’s efficiency in peptide coupling makes it a preferred reagent in the synthesis of complex peptides and proteins .

Scientific Research Applications

Key Applications of HBTU

  • Peptide Synthesis :
    • This compound is predominantly used in solid-phase peptide synthesis (SPPS), where it facilitates the coupling of amino acids to form peptides with high yields and minimal side reactions.
    • It has shown effectiveness in synthesizing complex peptides, including cyclic and branched structures.
  • Synthesis of Quinoxaline Derivatives :
    • This compound acts as a Lewis acid catalyst in the synthesis of quinoxaline derivatives, providing a mild and efficient protocol for this transformation .
  • Conversion of Carboxylic Acids :
    • The reagent promotes the conversion of carboxylic acids into benzimidazoles through a one-pot strategy, demonstrating its utility in diverse organic transformations .
  • Synthesis of Glycoconjugates :
    • This compound is employed in the synthesis of malonyl-linked glycoconjugates, showcasing its efficiency compared to other coupling reagents .
  • Drug Delivery Systems :
    • In liposome-based drug delivery systems, this compound is utilized to couple phospholipids with therapeutic agents, enhancing the efficacy and targeting capabilities of drug formulations .

Table 1: Comparison of Coupling Reagents

ReagentTypeAdvantagesDisadvantages
This compoundUronium CouplingMild conditions, low racemizationRequires base for activation
TBTUUronium CouplingSimilar reactivity to this compoundMore expensive
DICCarbodiimideFast coupling ratesHigher tendency for racemization
EDCCarbodiimideGood for water-sensitive reactionsLess effective in SPPS

Mechanism of Action

The compound exerts its effects by activating carboxyl groups, facilitating their reaction with amines to form amide bonds. This activation process involves the formation of an active ester intermediate, which then reacts with the amine to produce the desired peptide bond. The molecular targets involved in this process are primarily the carboxyl and amine groups of the reacting molecules .

Comparison with Similar Compounds

Similar Compounds:

  • O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate
  • N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate
  • 1-Hydroxybenzotriazole hydrate
  • PyBOP®

Uniqueness: Compared to similar compounds, 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is unique in its ability to efficiently suppress racemization during peptide coupling reactions. This property makes it particularly valuable in the synthesis of peptides and proteins where maintaining stereochemical integrity is crucial .

Biological Activity

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used coupling reagent in peptide synthesis. Its biological activity has garnered attention due to its role in facilitating peptide bond formation and its implications in various biological applications. This article provides a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Overview of this compound

This compound is a uronium coupling agent that is favored for its efficiency and ability to activate carboxylic acids for peptide bond formation. It is often used in conjunction with base catalysts to promote the coupling reaction, yielding peptides with high purity and yield.

Biological Activity

1. Peptide Synthesis:
this compound's primary biological activity is its role in peptide synthesis. It activates carboxylic acids, making them more reactive towards nucleophilic attack by amines. This property is crucial in the formation of peptide bonds, especially in solid-phase peptide synthesis (SPPS).

2. Case Studies:

  • Anaphylaxis Induced by Peptide Coupling Agents:
    A significant study highlighted the potential for anaphylactic reactions induced by this compound and other similar coupling agents. In this study, researchers documented instances of allergic reactions following repeated exposure to this compound during peptide synthesis, emphasizing the need for caution when using this reagent in laboratory settings .
  • Synthesis of Functional Peptides:
    Research has demonstrated that this compound can facilitate the synthesis of peptides with specific biological activities, such as antimicrobial and antioxidant properties. For instance, peptides synthesized using this compound were shown to exhibit significant antimicrobial activity against various pathogens .

Table 1: Summary of Biological Activities Associated with Peptides Synthesized Using this compound

Peptide Biological Activity Source Reference
Peptide 5067Antioxidant, AntimicrobialEpidermal mucus of Seriola lalandi
Peptide 5070Antibacterial, AntiparasiticEpidermal mucus of Seriola lalandi
Ferrocene GPR conjugatesInhibition of Aβ(1-42) fibrillogenesisSynthetic

This compound operates through a mechanism that involves the formation of an activated ester intermediate upon reaction with carboxylic acids. This intermediate can then react with amines to form the desired peptide bond. The efficiency of this process is influenced by factors such as solvent choice and temperature.

Applications in Drug Development

The use of this compound extends beyond basic research into practical applications in drug development. Its ability to facilitate the synthesis of bioactive peptides makes it valuable in creating therapeutic agents targeting various diseases, including cancer and infectious diseases.

Q & A

Q. What is the role of HBTU in peptide synthesis, and how does its coupling efficiency compare to other carbodiimide reagents?

[Basic]
this compound (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) is widely used as a coupling reagent in solid-phase peptide synthesis (SPPS). It facilitates amide bond formation by activating carboxyl groups, often in combination with a base like DIEA. Compared to traditional carbodiimide reagents (e.g., DCC or EDCI), this compound minimizes racemization and improves reaction efficiency due to its stable uronium salt structure, which reduces side reactions . Methodologically, researchers should optimize molar ratios (e.g., 1:1:2 for amino acid:this compound:DIEA) and monitor reaction progress via HPLC to confirm coupling completion .

Q. How can researchers resolve contradictory data in this compound-mediated reaction outcomes, such as varying yields under similar conditions?

[Advanced]
Contradictory results often stem from subtle variables like solvent polarity, moisture content, or residual acids. To address this:

  • Systematic Screening : Use a Design of Experiments (DoE) approach to test solvent systems (e.g., DMF vs. DCM), temperature, and reagent purity.
  • Analytical Validation : Employ LC-MS or 19F^{19}\text{F}-NMR to detect byproducts (e.g., HOBt derivatives) that may inhibit reactions .
  • Data Reproducibility : Document precise stoichiometry and degassing protocols, as oxygen or water can degrade this compound .
    A case study showed that yields dropped from 85% to 60% when DMF contained 0.1% water, highlighting the need for rigorous solvent drying .

Q. What are the best practices for purifying this compound-synthesized peptides, and how can impurities be minimized during activation?

[Basic]
Post-synthesis, impurities like HOBt or unreacted this compound require reversed-phase HPLC or precipitation in cold ether. To minimize impurities:

  • Pre-Activation Checks : Verify amino acid and this compound purity via TLC or 1H^{1}\text{H}-NMR before synthesis.
  • Quenching Steps : Add scavengers (e.g., trisopropylsilane) during cleavage to reduce side products.
  • Column Washing : Use 5% acetic acid in DCM to remove residual reagents during SPPS .
    For reproducible results, always reference protocols from primary literature and validate with mass spectrometry .

Q. How does solvent choice impact this compound’s reactivity in non-peptide applications, such as esterification or polymer chemistry?

[Advanced]
In non-peptide systems (e.g., polyester synthesis), solvent polarity critically affects this compound’s activation kinetics. For example:

  • Polar Aprotic Solvents : DMF enhances this compound’s ionic dissociation, accelerating activation but risking hydrolysis.
  • Low-Polarity Solvents : DCM slows reactions but improves selectivity for sterically hindered substrates.
    A 2024 study demonstrated that switching from DMF to THF increased esterification yields from 72% to 89% for bulky substrates, emphasizing solvent-substrate compatibility . Researchers should also consider additives like DMAP to stabilize intermediates in non-polar environments .

Q. What are the key considerations for handling and storing this compound to ensure long-term stability in laboratory settings?

[Basic]
this compound is hygroscopic and degrades upon prolonged exposure to moisture. Best practices include:

  • Storage : Keep in a desiccator at –20°C under argon.
  • Handling : Use anhydrous solvents and glove boxes for moisture-sensitive reactions.
  • Stability Testing : Periodically check via 31P^{31}\text{P}-NMR; degradation products like HOBt show distinct peaks at δ 12–14 ppm .
    Contaminated batches can be identified by a yellow discoloration, which correlates with reduced coupling efficiency .

Q. How can computational modeling be integrated with experimental this compound studies to predict reaction pathways or optimize conditions?

[Advanced]
Density Functional Theory (DFT) simulations can model this compound’s transition states and predict optimal reaction parameters. For example:

  • Mechanistic Insights : DFT revealed that this compound’s hexafluorophosphate counterion stabilizes the oxazolium intermediate, reducing activation energy by 15 kJ/mol compared to HATU .
  • Condition Optimization : Machine learning algorithms (e.g., Bayesian optimization) can process experimental datasets to recommend solvent/base combinations for novel substrates.
    A 2023 study combined MD simulations with HPLC data to design a this compound-mediated macrocyclization protocol, achieving 92% yield in silico-validated conditions .

Properties

IUPAC Name

[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N5O.F6P/c1-14(2)11(15(3)4)17-16-10-8-6-5-7-9(10)12-13-16;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYZFNUUOSSNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F6N5OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335774
Record name Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625384-22-7, 94790-37-1
Record name Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1)
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Record name Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-2-(1-H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
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Record name 1H-Benzotriazolium, 1-[bis(dimethylamino)methylene]-, 3-oxide, hexafluorophosphate(1-) (1:1)
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